molecular formula C18H12N2O2S2 B2864818 (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one CAS No. 307525-39-9

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one

Cat. No.: B2864818
CAS No.: 307525-39-9
M. Wt: 352.43
InChI Key: WLKOBVYXKTUTEW-PFONDFGASA-N
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Description

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring an indolinone moiety and a thiazolidinone ring, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of 2-oxoindoline-3-carbaldehyde with 2-thioxo-3-(o-tolyl)thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indolinone or thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a candidate for further investigation in drug development.

Medicine

In medicine, the compound’s anti-inflammatory properties are of particular interest. It has the potential to be developed into therapeutic agents for treating inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, like pioglitazone and rosiglitazone, are known for their antidiabetic properties.

    Indolinone Derivatives: Compounds like sunitinib and axitinib, which are used as anticancer agents.

Uniqueness

What sets (Z)-5-(2-oxoindolin-3-ylidene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one apart is its combined structural features of both indolinone and thiazolidinone moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[4-hydroxy-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c1-10-6-2-5-9-13(10)20-17(22)15(24-18(20)23)14-11-7-3-4-8-12(11)19-16(14)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEDBPPSGQZMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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